molecular formula C6H14N2O5Se2 B8003805 L-Selenocystine monohydrate

L-Selenocystine monohydrate

Cat. No.: B8003805
M. Wt: 352.13 g/mol
InChI Key: CRPQQOYEYFNXAZ-MMALYQPHSA-N
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Description

L-Selenocystine monohydrate: is an amino acid derivative with the chemical formula (HO2CCH(NH2)CH2Se)2·H2O. It is the oxidized form of L-selenocysteine, featuring a diselenide bond between two selenocysteine molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Selenocystine can be synthesized from L-selenocysteine through oxidation. One common method involves the use of oxidizing agents such as hydrogen peroxide or iodine in aqueous solutions. The reaction typically proceeds under mild conditions to avoid over-oxidation .

Industrial Production Methods: A promising industrial method involves the reaction of chloroalanine hydrochloride with sodium diselenide. This method uses sodium triacetoxyborohydride as a reducing agent, which ensures a high yield and minimal side reactions. The process is carried out under mild conditions, making it safe and efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: L-Selenocystine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Selenocystine has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of selenoproteins and other selenium-containing compounds.

    Biology: Plays a role in redox biology and antioxidant defense mechanisms.

    Medicine: Investigated for its potential in cancer therapy and as a dietary supplement for selenium deficiency.

    Industry: Utilized in the production of selenium-enriched products and materials

Mechanism of Action

L-Selenocystine exerts its effects primarily through its redox activity. It can be reduced to L-selenocysteine, which then participates in various biochemical pathways. The selenium atoms in L-selenocystine can form selenol groups, which are highly reactive and can interact with various molecular targets, including enzymes and proteins involved in antioxidant defense .

Comparison with Similar Compounds

Uniqueness: L-Selenocystine is unique due to its diselenide bond, which imparts distinct redox properties compared to its sulfur analogs. This makes it particularly valuable in studies related to oxidative stress and redox biology .

Properties

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4Se2.H2O/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H2/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPQQOYEYFNXAZ-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O5Se2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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